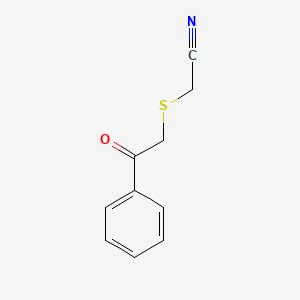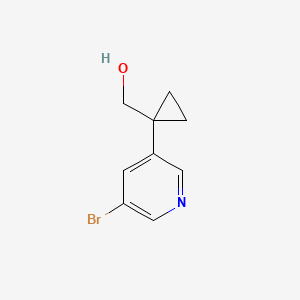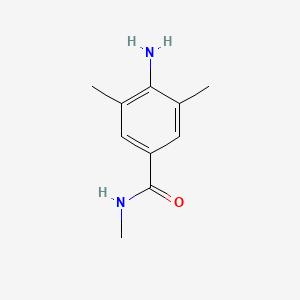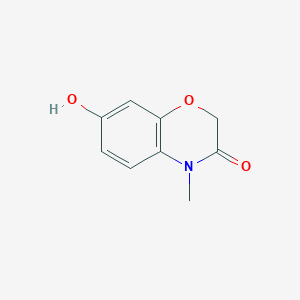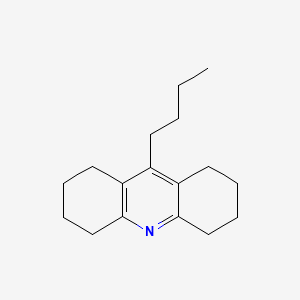
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a butyl group attached to the ninth position of the acridine ring system. Acridine derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
准备方法
The synthesis of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- can be achieved through several synthetic routesThe reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction and subsequent functionalization .
化学反应分析
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted acridine derivatives with potential biological activities .
科学研究应用
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins, making it a valuable tool in biochemical studies.
作用机制
The mechanism of action of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to inhibition of DNA replication and transcription . Additionally, it may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and signaling pathways .
相似化合物的比较
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine can be compared with other similar compounds such as:
Acridine, 1,2,3,4,5,6,7,8-octahydro-: Lacks the butyl group, resulting in different chemical and biological properties.
9-n-Butyl-1,2,3,4,5,6,7,8-octahydroacridine: Another derivative with similar structure but different functional groups.
Anthracene, 1,2,3,4,5,6,7,8-octahydro-: A related compound with a different core structure, leading to distinct reactivity and applications.
The uniqueness of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogues .
属性
CAS 编号 |
99922-90-4 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC 名称 |
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine |
InChI |
InChI=1S/C17H25N/c1-2-3-8-13-14-9-4-6-11-16(14)18-17-12-7-5-10-15(13)17/h2-12H2,1H3 |
InChI 键 |
NJADHIXCFFHCMB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C2CCCCC2=NC3=C1CCCC3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid methyl ester](/img/structure/B8718847.png)
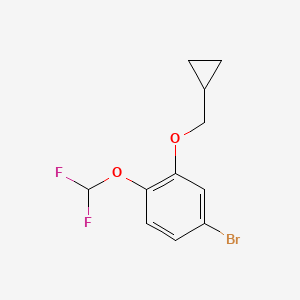
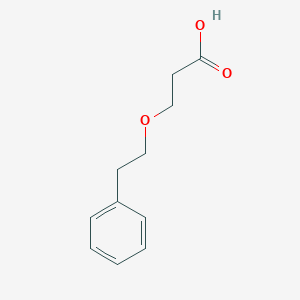
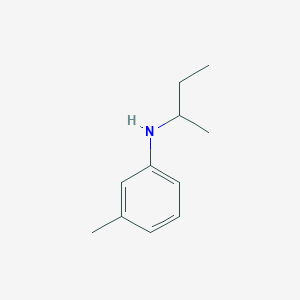
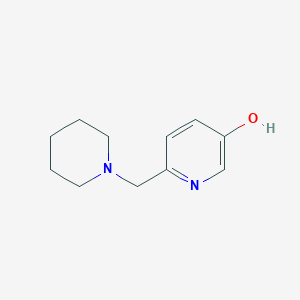
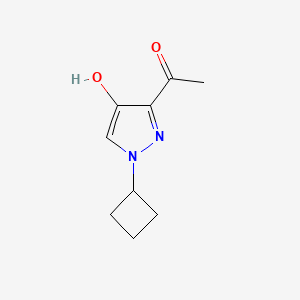
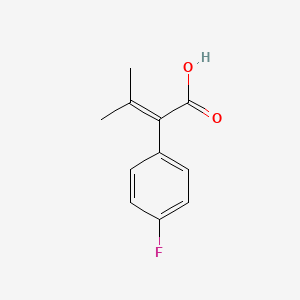
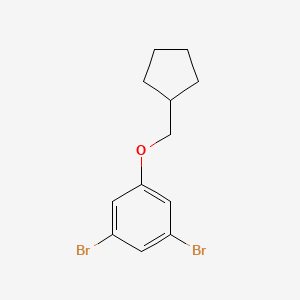
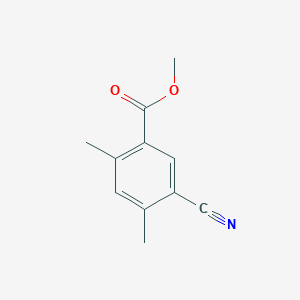
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8718930.png)
